2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
Overview
Description
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, also known as TFHBA, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various chemical compounds.
Scientific Research Applications
Liquid Crystalline Copolyesters
Synthesis and characterization of liquid crystalline copolyesters involving 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (FHBA) have been studied. FHBA is used to create copolymers with 6-hydroxy-2-naphthoic acid, impacting thermal properties and structures of these polymers. FHBA inclusion is observed to decrease the crystal/nematic phase transition temperatures of the copolymers, showing potential in material science applications (Yonetake et al., 1998).
Polymer Synthesis
Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) was synthesized through bulk polycondensation, demonstrating the adaptability of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in polymer chemistry. This research showcases how the molecular weight affects the crystal/nematic phase transition, indicating potential in developing new materials (Ueda et al., 1992).
Enzymatic Hydroxylation Studies
Studies involving p-hydroxybenzoate hydroxylase enzyme and 2,3,5,6-tetrafluoro-4-hydroxybenzoate (F4-POHB) revealed insights into the regiospecificity of hydroxylation. This research provides understanding of enzymatic interactions with fluorinated compounds, which can be crucial in biochemical and pharmaceutical research (van der Bolt et al., 1997).
Ligand Synthesis for Coordination Polymers
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid has been used in synthesizing ligands like tetrafluoroterephthalic acid, which are essential in constructing coordination polymers and metal-organic frameworks. This indicates its role in developing new materials for various industrial and scientific applications (Orthaber et al., 2010).
Magnetic Field-Induced Transition Studies
Research involving hybrid inorganic-organic frameworks using 2,3,5,6-tetrafluoro-4-hydroxybenzoate (tfhba) ligand sheds light on magnetic field-induced transitions in materials. This can have significant implications in material sciences, particularly in magnetic and electronic applications (Hulvey et al., 2010).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Future Directions
The future directions of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate research and application could involve its use in the preparation of new ligands, specifically those that combine an electron-withdrawing group (C6F4) to tune reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential applications in areas where such ligands are useful, including materials science and catalysis.
Mechanism of Action
Target of Action
It has been used in the preparation of novel inhibitors for protein farnesyltransferase (ftase) and geranylgeranyltransferase (ggtase) . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
The compound interacts with its targets, FTase and GGTase, through a process known as the Mitsunobu reaction . This reaction is a nucleophilic substitution that results in the inversion of stereochemistry at the reaction center.
Biochemical Pathways
The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate are likely related to protein prenylation, given its inhibitory action on FTase and GGTase . Protein prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. It plays a key role in protein-protein interactions and protein-membrane interactions.
Result of Action
Given its inhibitory action on ftase and ggtase, it can be inferred that it may affect protein function and cellular processes dependent on protein prenylation .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize BMV109, a fluorescent activity-based probe for bioimaging . This probe is intrinsically non-fluorescent but becomes fluorescent after reacting with a target protease .
Molecular Mechanism
It is known that it can be used in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction . Enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXKLSXOHABRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544493 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-02-1 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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